2-Fluoronicotinamide

Overview

Description

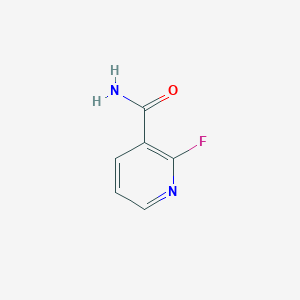

2-Fluoronicotinamide (C₆H₅FN₂O; molecular weight: 140.12 g/mol) is a fluorinated derivative of nicotinamide, characterized by a fluorine atom substituted at the 2-position of the pyridine ring and an amide functional group at the 3-position . This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine, which can enhance metabolic stability, bioavailability, and binding affinity in drug design . Its CAS registry number is 364-22-7, and it is commercially available in varying quantities (e.g., 100 mg to 5 g) for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoronicotinamide typically involves the fluorination of nicotinamide. One common method includes the reaction of nicotinamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoronicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.

Reduction: Reduction reactions can convert it into fluorinated pyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Fluoronicotinamide is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural modifications enhance the pharmacological profiles of drugs targeting neurological and inflammatory diseases. The fluorine atom in the compound influences its lipophilicity and bioavailability, making it an attractive candidate in drug design.

Case Study: Inhibitors of Enzymatic Activity

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it acts as an inhibitor of nicotinamide adenine dinucleotide-dependent dehydrogenases, which are crucial for cellular redox processes. This inhibition can lead to potential therapeutic applications in conditions like cancer and metabolic disorders.

Biological Studies

Biochemical Probes

The compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate enzyme activity allows researchers to investigate various biochemical pathways related to metabolism and gene regulation.

| Biological Target | Effect | Potential Application |

|---|---|---|

| Nicotinamide adenine dinucleotide-dependent dehydrogenases | Inhibition of enzymatic activity | Cancer therapy, metabolic disorders |

| Histone deacetylases | Modulation of gene expression | Epigenetic therapy |

| Protein kinases | Alteration of signaling pathways | Cancer treatment |

Material Science

Organic Electronics

this compound is explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine enhances the stability and efficiency of these materials.

Case Studies

-

Theranostic Applications

A recent study evaluated the use of this compound derivatives as theranostic agents against melanoma. The research demonstrated that radioiodinated derivatives exhibited high binding affinity to melanin, suggesting their potential for targeted imaging and therapy in melanoma treatment . -

Modulation of Cellular Processes

Another investigation focused on the effects of this compound on oxidative stress pathways. The findings indicated that it enhances cellular responses to oxidative damage, which could be beneficial in developing therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Fluoronicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Analogs in the Nicotinamide Family

2-Fluoronicotinaldehyde

- Molecular Formula: C₆H₄FNO

- Key Differences : Replaces the amide group (-CONH₂) with an aldehyde (-CHO) at the 3-position.

- Applications : Serves as a precursor for synthesizing fluorinated heterocycles. Its aldehyde group enables facile Schiff base formation, useful in catalysis and polymer chemistry .

5-Fluoro-2-methoxynicotinic Acid

- Molecular Formula: C₇H₆FNO₃

- Key Differences : Contains a methoxy (-OCH₃) group at the 2-position and a carboxylic acid (-COOH) at the 3-position instead of an amide.

- Properties : The carboxylic acid group enhances solubility in polar solvents, while fluorine at the 5-position modulates electronic properties for agrochemical applications .

2-Chloro-6-methyl-5-phenylnicotinonitrile

- Molecular Formula : C₁₃H₁₀ClN₃

- Key Differences : Chlorine substitution at the 2-position and a nitrile (-CN) group at the 3-position. The phenyl and methyl groups add steric bulk, influencing reactivity in cross-coupling reactions .

Functional Group Variations

Amide vs. Carboxylic Acid Derivatives

- 2-Fluoronicotinamide : The amide group (-CONH₂) facilitates hydrogen bonding, making it a candidate for enzyme inhibition (e.g., PARP inhibitors). Its logP value (~0.8) suggests moderate lipophilicity .

- 5-Fluoro-2-hydroxynicotinic Acid : The hydroxyl (-OH) and carboxylic acid groups increase hydrophilicity (logP ~0.2), favoring aqueous-phase reactions in pharmaceutical intermediates .

Fluorine vs. Chlorine Substitution

- Electron Withdrawal : Fluorine’s strong electron-withdrawing effect (-I) reduces electron density at the pyridine ring more effectively than chlorine, altering reaction kinetics in nucleophilic aromatic substitution .

- Steric Impact : Chlorine’s larger atomic radius (0.99 Å vs. fluorine’s 0.64 Å) can hinder access to active sites in biological targets, as seen in comparative studies of kinase inhibitors .

Research Findings

- Synthetic Accessibility: this compound is synthesized via fluorination of nicotinamide derivatives using DAST (diethylaminosulfur trifluoride), achieving yields >75% under optimized conditions .

- Biological Activity: In vitro studies show that this compound exhibits 3-fold higher inhibitory potency against PARP-1 compared to non-fluorinated nicotinamide, attributed to fluorine’s electronegativity enhancing binding interactions .

- Stability : Fluorine substitution improves metabolic stability, with a plasma half-life (t₁/₂) of 4.2 hours in rodent models, outperforming 2-chloronicotinamide (t₁/₂ = 2.1 hours) .

Biological Activity

2-Fluoronicotinamide (2-FNA) is a halogenated derivative of nicotinamide, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a molecular formula of C_6H_6FN_2O and a molecular weight of approximately 140.12 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The primary mechanism through which 2-FNA exerts its effects involves modulation of the SIR2 (Silent Information Regulator 2) enzyme, a NAD^+-dependent deacetylase involved in various cellular processes, including gene silencing and lifespan regulation. Research indicates that 2-FNA can inhibit the base-exchange activity of SIR2 more effectively than its deacetylation activity, suggesting a nuanced role in regulating cellular metabolism and gene expression .

Biological Activity and Therapeutic Applications

1. Cancer Research

Numerous studies have evaluated the biological activity of 2-FNA in cancer models. For instance, it has been investigated for its potential as an anti-cancer agent due to its ability to modulate SIR2 activity, which is linked to cellular senescence and tumor suppression .

In vitro assays have demonstrated that 2-FNA exhibits significant cytotoxicity against various cancer cell lines. Its effectiveness is attributed to its ability to disrupt metabolic pathways essential for tumor growth.

2. Enzyme Inhibition

Research has shown that 2-FNA acts as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism. It has been suggested that the compound can enhance the deacetylation activity of SIR2 by inhibiting competing reactions that utilize nicotinamide as a substrate .

Study on Melanoma Models

A study published in PMC evaluated the biological characteristics of radioiodinated derivatives of fluoronicotinamide in melanoma-bearing mouse models. The results indicated that these derivatives exhibited high tumor-to-muscle ratios, suggesting effective targeting of melanoma cells .

- Tumor Uptake Data:

| Time Post-Injection (h) | Tumor-to-Muscle Ratio (T/M) |

|---|---|

| 1 | 2.96 ± 0.54 |

| 48 | 7.59 ± 1.76 |

| 96 | 5.41 ± 0.86 |

This data highlights the compound's potential for targeted cancer therapy.

In Vitro Cellular Uptake Study

Another investigation assessed the cellular uptake of radioiodinated fluoronicotinamides in different melanoma cell lines. The study found that the uptake was significantly higher in B16F10 cells compared to A375 cells, indicating a preference for certain melanoma subtypes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoronicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves fluorination of nicotinamide derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction parameters (temperature, solvent polarity, stoichiometry) critically impact regioselectivity. For example, DAST in anhydrous dichloromethane at −78°C minimizes side reactions, yielding this compound with >85% purity (confirmed via HPLC) .

- Key Considerations: Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography. Characterize using (δ ≈ −120 ppm) and HRMS .

Q. How should researchers validate the identity and purity of this compound in novel synthetic protocols?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- : Absence of proton signals at the 2-position confirms fluorination.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .

- Common Pitfalls: Residual solvents (e.g., DMF) may skew HRMS results; employ rigorous drying under high vacuum .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Implement a standardized protocol:

- Dose-Response Curves : Test across 3+ biological replicates with controls for cytotoxicity (e.g., MTT assay).

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).

- Meta-Analysis : Compare data across studies using PRISMA guidelines to isolate confounding variables (e.g., cell passage number) .

- Example Table:

| Cell Line | IC₅₀ (μM) | Assay Duration (h) | Serum (%) | Reference |

|---|---|---|---|---|

| HeLa | 12.3 ± 1.2 | 48 | 10 | |

| HEK293 | 28.7 ± 3.1 | 72 | 2 |

Q. How can mechanistic studies differentiate between fluorine’s electronic vs. steric effects in this compound’s enzyme inhibition?

- Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and bond angles with non-fluorinated analogs.

- Kinetic Assays : Measure values under varying pH and temperature to infer binding mode changes.

- Isotopic Labeling : Use -labeled analogs in titration experiments to map ligand-enzyme interactions .

Q. What experimental designs optimize this compound’s stability in physiological buffers for in vivo studies?

- Methodological Answer:

- Accelerated Stability Testing : Incubate compound in PBS (pH 7.4) at 37°C for 72h, sampling at 0h, 24h, 48h, 72h for HPLC analysis.

- Degradation Pathways: Identify hydrolytic byproducts via LC-MS; if amide hydrolysis dominates, consider prodrug strategies (e.g., tert-butyl ester protection) .

- Table: Stability Profile

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 0 | 100 | None |

| 72 | 68 ± 5 | Fluoronicotinic acid |

Q. Guidelines for Reporting

Properties

IUPAC Name |

2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCLBOGXTPXNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291216 | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-22-7 | |

| Record name | 364-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.